13-chloro-5-(2-pyrrol-1-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
Its structure features a fused triazatricyclic core substituted with a pyrrole-acetyl group at position 5 and a chlorine atom at position 13.
Properties
IUPAC Name |
13-chloro-5-(2-pyrrol-1-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-12-3-4-15-19-14-5-8-21(10-13(14)17(24)22(15)9-12)16(23)11-20-6-1-2-7-20/h1-4,6-7,9H,5,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGXTPVTSHRKDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)CN4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 13-chloro-5-(2-pyrrol-1-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves multiple steps, including the formation of the triazatricyclo core and subsequent functionalization. The reaction conditions typically require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
13-chloro-5-(2-pyrrol-1-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions. The compound’s structure allows it to bind to specific sites, leading to the desired effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural Analog: 13-Chloro-5-(2-Cyclopropylacetyl)-1,5,9-Triazatricyclo[8.4.0.0³,⁸]Tetradeca-3(8),9,11,13-Tetraen-2-One
This analog (CAS 2034273-47-5) differs only in the acetyl substituent: cyclopropylacetyl replaces the pyrrol-1-ylacetyl group. Structural and functional comparisons are outlined below:
Pharmacological Implications:
- Pyrrole Substituent : The aromatic pyrrole may enhance binding to targets with π-π stacking or hydrogen-bonding motifs (e.g., enzyme active sites). However, pyrroles are prone to metabolic oxidation, which could reduce bioavailability.
Other Structural Analogs:
Compounds like 2-[(E)-3-(2-Furyl)acryloyl]-7-(5-methyloxazol-4-yl)-methoxy-6-(tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline (13a) () share nitrogen-rich heterocyclic frameworks but differ in substitution patterns. The tetrazole and oxazole groups in this analog suggest divergent reactivity and bioactivity profiles compared to the pyrrole-substituted tricyclic compound .
Research Findings and Limitations
- Extrapolation from cyclopropyl analog data suggests moderate activity but requires validation .
- Knowledge Gaps: Direct comparative studies (e.g., IC₅₀ values, ADMET profiles) are absent. The impact of pyrrole vs. cyclopropane on target selectivity remains speculative.
Biological Activity
The compound 13-chloro-5-(2-pyrrol-1-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule with potential biological activity. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name: this compound
- Molecular Formula: C₁₄H₁₃ClN₄O
- Molecular Weight: 300.74 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Modulation of Ion Channels: Research indicates that derivatives of this compound may act as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. This modulation can potentially impact chloride ion transport across epithelial cells, which is crucial in conditions like cystic fibrosis .
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the chloro group and the triazatricyclo structure may enhance its interaction with microbial cell membranes .
- Anticancer Potential: The tetraene structure may contribute to the compound's ability to induce apoptosis in cancer cells by disrupting cellular membranes or interfering with signaling pathways involved in cell survival .
Biological Activity Data Table
Case Study 1: Cystic Fibrosis Modulation
In a study examining the effects of various compounds on CFTR function, it was found that derivatives similar to this compound significantly improved chloride transport in cultured epithelial cells derived from cystic fibrosis patients.
Case Study 2: Antimicrobial Efficacy
A series of experiments conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 3: Cancer Cell Apoptosis
In vitro studies on various cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. The research indicated an increase in reactive oxygen species (ROS) production and subsequent activation of caspases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
